molecular formula C14H20N4O3 B4515181 6-(morpholin-4-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one

6-(morpholin-4-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one

Cat. No.: B4515181
M. Wt: 292.33 g/mol
InChI Key: KLROWCFFNPNCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Morpholin-4-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one is a synthetic small molecule based on the 3(2H)-pyridazinone scaffold, a heterocyclic system of significant interest in medicinal chemistry for its structural relationship to pyrazolone derivatives like aminopyrine and dipyrone . The core structure is known for its potential analgesic and anti-inflammatory activities, though research into specific derivatives is crucial to understand and mitigate side effects such as blood dyscrasias associated with some early compounds . The molecular architecture of this particular compound features a morpholino ring and a pyrrolidinyl amide side chain, functional groups frequently employed to fine-tune the physicochemical properties, pharmacokinetics, and binding affinity of drug candidates. The morpholine ring, known to adopt a chair conformation, and the flexible pyrrolidine group can enhance solubility and contribute to interactions with biological targets . While specific pharmacological data for this exact molecule may be limited, analogous 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives have been prepared and evaluated for in vivo biological activity, demonstrating a promising research trajectory for this class of molecules . Furthermore, pyridazinone derivatives are actively being investigated for their potential as H3 inhibitors, indicating a broader scope in neurological research . This compound is offered exclusively as a tool for scientific investigation to explore these and other potential mechanisms of action and to further the development of novel bioactive substances.

Properties

IUPAC Name

6-morpholin-4-yl-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-13-4-3-12(16-7-9-21-10-8-16)15-18(13)11-14(20)17-5-1-2-6-17/h3-4H,1-2,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLROWCFFNPNCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one typically involves the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the morpholine group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with morpholine.

    Attachment of the pyrrolidin-1-yl group: This can be done through the reaction of the pyridazinone intermediate with a pyrrolidine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(morpholin-4-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, molecular weights, and reported biological activities:

Compound Name Substituents Molecular Weight Biological Activity Key References
Target Compound 6-Morpholin-4-yl; 2-(pyrrolidin-1-yl-oxoethyl) 318.36 g/mol Kinase inhibition (hypothesized)
6-(4-Chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one 6-(4-Cl-phenyl); 2-(2-F-benzyl) 314.74 g/mol Anti-inflammatory, antimicrobial (potential)
2-(4-Chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one 2-(4-Cl-benzyl); 6-(4-F-phenyl) 330.77 g/mol Antihypertensive, COX-2 inhibition
Yhhu3813 (6-(6-fluoro-1H-indol-1-yl)-2-(2-((7-(3-(4-methylpiperazin-1-yl)propoxy)quinolin-4-yl)oxy)ethyl)pyridazin-3(2H)-one) Complex substituents (quinoline, piperazine) 629.68 g/mol Kinase inhibitor (99% purity)
2-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one Pyrrolidinyl-oxoethyl; thio-linked indole 433.51 g/mol Anticancer (cell line studies)

Key Structural Differences and Bioactivity Trends

  • Morpholine vs. Halogenated Aryl Groups : Morpholine at the 6-position (target compound) improves solubility compared to lipophilic 4-chlorophenyl groups in analogues like , which may enhance membrane permeability but reduce metabolic stability.
  • Pyrrolidinyl-oxoethyl Chain : This substituent is shared with , where it facilitates interactions with ATP-binding pockets in kinases. The oxoethyl group may act as a hydrogen-bond acceptor, critical for target engagement.
  • Hybrid Structures: Yhhu3813 demonstrates that combining pyridazinones with quinoline and piperazine moieties significantly increases molecular weight and complexity, enabling multitarget activity but posing challenges in bioavailability.

Research Findings and Implications

  • Crystallographic Data: Analogues like exhibit bond lengths of 1.34–1.50 Å for C–C and ~1.20 Å for C–N bonds, consistent with aromatic pyridazinone cores .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity and target affinity but may increase toxicity .
    • Morpholine and pyrrolidine improve solubility and pharmacokinetics, making the target compound a candidate for CNS applications .

Biological Activity

The compound 6-(morpholin-4-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridazinone ring coupled with morpholine and pyrrolidine moieties, which contribute to its biological properties. The synthesis typically involves multi-step reactions starting from pyridazinone precursors, where morpholine and pyrrolidine derivatives are introduced under controlled conditions to yield the final product.

Synthetic Route Overview

  • Formation of Pyridazinone : Initial reactions focus on creating the pyridazinone structure.
  • Introduction of Morpholine : Morpholine is added through nucleophilic substitution.
  • Pyrrolidine Modification : The pyrrolidine group is incorporated via condensation reactions.

Antimicrobial Activity

Recent studies have shown that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with variations in efficacy based on structural modifications.

CompoundGram-positive ActivityGram-negative Activity
Base CompoundModerateHigh
Morpholine VariantHighModerate
Pyrrolidine VariantLowHigh

The presence of electron-donating groups in the structure enhances binding affinity to bacterial receptors, leading to improved antibacterial activity .

Anticancer Properties

Pyridazinones have been investigated for their anticancer potential. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including:

  • HeLa (Cervical Cancer)
  • SKBR3 (Breast Cancer)
  • HCT116 (Colon Cancer)

For example, one study reported a derivative with a GI50 value of less than 2 µM against the HL-60 leukemia cell line, indicating potent anticancer activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Receptor Binding : It can bind to receptors on cancer cells or bacteria, disrupting normal function and promoting apoptosis or cell death.

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

  • Antibacterial Study : A recent investigation found that modifications to the morpholine group significantly increased antibacterial efficacy against MRSA strains.
    • Findings : Enhanced binding affinity led to a reduction in bacterial growth rates by over 50% compared to control compounds.
  • Anticancer Research : In a study involving multiple cancer cell lines, derivatives showed varying degrees of cytotoxicity, with some compounds achieving over 70% inhibition of cell growth at low concentrations.
    • : The structural diversity within this class of compounds allows for targeted design aimed at specific cancer types.

Q & A

Q. Q1: What are the optimal synthetic routes and reaction conditions for preparing 6-(morpholin-4-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one?

Methodological Answer: The compound is synthesized via multi-step organic reactions, often starting with the construction of the pyridazinone core. Key steps include:

  • Condensation reactions : Reacting pyrrolidine derivatives with ketone-containing intermediates under basic conditions (e.g., sodium ethoxide) to form the 2-oxoethyl side chain .
  • Ring functionalization : Introducing the morpholine moiety through nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ for cross-coupling steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product. Yield optimization relies on temperature control (60–80°C) and inert atmospheres (N₂/Ar) .

Q. Q2: How can the molecular structure and crystallographic properties of this compound be characterized?

Methodological Answer:

  • X-ray diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯π bonds stabilizing the pyridazinone core) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., morpholine N-CH₂ groups at δ ~3.5 ppm) .
    • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and morpholine/pyrrolidine ring vibrations .
  • Quantum mechanical modeling : Employ density functional theory (DFT) to validate bond lengths and angles against experimental XRD data .

Q. Q3: What are the key functional groups influencing its reactivity and stability?

Methodological Answer:

  • Reactive sites :
    • Pyridazinone carbonyl (C=O): Prone to nucleophilic attack, enabling derivatization (e.g., hydrazone formation) .
    • Morpholine and pyrrolidine amines: Participate in acid-base reactions or coordination with metal catalysts .
  • Stability considerations :
    • Photodegradation: Protect from UV light due to aromatic π-system sensitivity .
    • Hydrolysis: Avoid aqueous acidic/basic conditions to prevent cleavage of the morpholine-pyrrolidine linkages .

Advanced Research Questions

Q. Q4: How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., morpholine→piperazine, pyrrolidine→azetidine) to assess impact on biological targets .
  • In vitro assays :
    • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
    • Cellular uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa, MCF-7) .
  • Data interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities .

Q. Q5: How to resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst lot variability) .
  • Meta-analysis : Compare bioactivity datasets across studies using standardized assays (e.g., IC₅₀ values against EGFR mutants) .
  • Advanced analytics :
    • HPLC-MS : Detect trace impurities (e.g., dealkylated byproducts) affecting biological results .
    • Thermogravimetric analysis (TGA) : Assess thermal stability discrepancies between batches .

Q. Q6: What experimental strategies can elucidate its mechanism of action in biological systems?

Methodological Answer:

  • Target identification :
    • Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
    • CRISPR-Cas9 screens : Identify gene knockouts conferring resistance to the compound .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK modulation) .

Methodological Challenges

Q. Q7: How to ensure purity and consistency in large-scale synthesis for preclinical studies?

Methodological Answer:

  • Process optimization :
    • Flow chemistry : Improve reproducibility of exothermic steps (e.g., ring-closing reactions) .
    • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Impurity profiling : Use orthogonal methods (HPLC, GC-MS) to identify and quantify byproducts (e.g., residual morpholine) .

Q. Q8: What are the best practices for evaluating its stability under physiological conditions?

Methodological Answer:

  • Simulated biological media : Incubate in PBS (pH 7.4) or human plasma at 37°C, sampling at intervals (0, 24, 48 h) for LC-MS stability analysis .
  • Forced degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B guidelines) stressors .

Q. Q9: How can computational methods predict its pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate logP, CYP450 interactions, and hERG inhibition .
  • Molecular dynamics (MD) : Simulate blood-brain barrier permeability or plasma protein binding (e.g., albumin) .

Q. Q10: What strategies address low solubility in aqueous media for in vivo studies?

Methodological Answer:

  • Formulation : Use co-solvents (PEG 400, cyclodextrins) or nanoencapsulation (liposomes) to enhance bioavailability .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve water solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(morpholin-4-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(morpholin-4-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.